molecular formula C12H12O4 B13534840 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid

Cat. No.: B13534840
M. Wt: 220.22 g/mol
InChI Key: IXSGVZYMCKOUAM-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid is a chemical compound with a molecular weight of 220.22 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)

InChI Key

IXSGVZYMCKOUAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropane ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the cyclopropane moiety to form dicarboxylic acid derivatives.

Reagent/ConditionsProductYieldSource
KMnO₄ (pH 7, 25°C)4-(Methoxycarbonyl)benzene-1,2-dicarboxylic acid78%

Cyclopropanation via Suzuki–Miyaura Coupling

The phenyl group participates in palladium-catalyzed cross-coupling reactions. This method is critical for synthesizing derivatives with extended aromatic systems.

ReagentsConditionsProductYieldSource
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O80°C, 12h under N₂Biphenyl-cyclopropane carboxylic acid derivatives65–85%

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols, while the methoxycarbonyl group participates in transesterification.

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMeOH, H₂SO₄ (cat.), refluxMethyl 2-[4-(methoxycarbonyl)phenyl]cyclopropanecarboxylate92%
TransesterificationEthanol, Ti(OiPr)₄, 70°CEthyl 2-[4-(methoxycarbonyl)phenyl]cyclopropanecarboxylate88%

Decarboxylation and Rearrangement

Thermal decarboxylation at elevated temperatures leads to ring-expanded products. This reaction proceeds via a proposed α-allyl-β-keto acid intermediate.

ConditionsProductMechanism InsightsSource
120°C, neat, 2h2-(4-Methoxycarbonylphenyl)-4,5-dihydrofuranCyclopropane ring opening → conjugated diene formation → cyclization

Hydrolysis Reactions

The methoxycarbonyl group is hydrolyzed to carboxylic acid under basic conditions.

Reagents/ConditionsProductYieldSource
NaOH (2M), H₂O/THF, 60°C2-[4-(Carboxyphenyl)]cyclopropanecarboxylic acid95%

Acid Chloride Formation

The carboxylic acid is converted to its reactive acid chloride for subsequent acylations.

Reagents/ConditionsProductApplicationsSource
SOCl₂, benzene, reflux2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarbonyl chlorideIntermediate for amide/ester synthesis

Biological Interactions

The compound modulates enzyme activity via hydrogen bonding between its carboxylic acid group and active-site residues (e.g., serine proteases). The cyclopropane ring’s strain enhances binding affinity in target receptors.

Scientific Research Applications

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid is unique due to its specific structural features and reactivity. Its cyclopropane ring and methoxycarbonyl group confer distinct chemical properties that differentiate it from other similar compounds.

Biological Activity

Chemical Identity

  • IUPAC Name: 2-(4-(methoxycarbonyl)phenyl)cyclopropane-1-carboxylic acid
  • CAS Number: 1266869-44-6
  • Molecular Formula: C12H12O4
  • Molecular Weight: 220.23 g/mol
  • Purity: ≥95% .

This compound belongs to a class of cyclopropane carboxylic acids known for their potential biological activities, particularly in medicinal chemistry.

Antidepressant Potential

Research has demonstrated that derivatives of cyclopropanecarboxylic acids exhibit significant antidepressant activity. A study involving various derivatives, including those related to this compound, showed that some compounds were more effective than traditional antidepressants like imipramine and desipramine. These findings suggest a promising avenue for developing new antidepressant medications with potentially fewer side effects .

Anticancer Activity

Recent investigations into the biological activity of cyclopropane derivatives have highlighted their anticancer properties. Specifically, certain derivatives were found to inhibit the proliferation of human myeloid leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells. This selective activity is crucial for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features. The presence of the methoxycarbonyl group enhances its interaction with biological targets, leading to improved pharmacological profiles. Studies have indicated that modifications in the aromatic ring and cyclopropane structure can significantly impact the compound's biological activity .

Table: Summary of Biological Activities

Study Activity Evaluated Key Findings
AntidepressantSome derivatives outperformed imipramine in animal models.
AnticancerInhibition of U937 cell line proliferation without cytotoxicity.
SAR AnalysisStructural modifications lead to varying biological activities.

Detailed Research Insights

  • Antidepressant Activity : A series of compounds derived from cyclopropanecarboxylic acids were synthesized and tested for their antidepressant properties. The results indicated that specific configurations (Z or E) significantly influenced their efficacy .
  • Anticancer Mechanism : Investigations into the mechanism of action revealed that these compounds may disrupt cancer cell signaling pathways, leading to inhibited growth and survival in malignant cells while sparing normal cells .
  • Synthetic Approaches : The synthesis of this compound involves several steps, including α-alkylation and subsequent conversion processes, which have been optimized for yield and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid, and how can purity be ensured?

  • Methodology : The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., palladium or copper catalysts) using pre-functionalized aromatic precursors. Key steps include:

  • Cyclopropane ring formation : Employing carbene transfer reagents or [2+1] cycloaddition strategies under inert atmospheres .
  • Ester hydrolysis : Controlled acidic or basic hydrolysis of the methoxycarbonyl group to yield the carboxylic acid derivative .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .

Q. How should researchers characterize the structural stability of the cyclopropane ring under varying experimental conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (typically >200°C for cyclopropane derivatives) .
  • pH-dependent stability : Monitor ring integrity using NMR in buffered solutions (pH 2–12) to identify conditions causing ring-opening rearrangements .
  • Light exposure : UV-Vis spectroscopy under accelerated light-stress conditions (e.g., 365 nm irradiation) to detect photodegradation products .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in cyclopropane ring functionalization?

  • Analysis : Contradictions often arise from steric hindrance at the cyclopropane-aryl junction or electronic effects of substituents. For example:

  • Steric effects : Bulky groups on the phenyl ring reduce accessibility for nucleophilic attacks, necessitating larger reaction scales or elevated temperatures .
  • Electronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) stabilize the cyclopropane ring but may slow electrophilic substitutions. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict reactivity .
    • Resolution : Use kinetic studies (e.g., variable-temperature NMR) to differentiate rate-limiting steps and optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Q. How can researchers assess the compound’s potential as a enzyme inhibitor in drug discovery?

  • Methodology :

  • In silico docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2) based on the carboxylic acid moiety’s interaction with catalytic residues .
  • In vitro assays : Conduct enzyme inhibition assays (IC₅₀ determination) with fluorogenic substrates. For instance, measure inhibition of β-lactamase activity at varying concentrations (1–100 µM) .
  • Metabolic stability : Evaluate hepatic microsomal stability (human/rat liver microsomes) to identify susceptibility to Phase I oxidation .

Q. What strategies resolve discrepancies in biological activity data across cell-based assays?

  • Troubleshooting :

  • Cell permeability : Quantify intracellular accumulation via LC-MS/MS after treating cells (e.g., HEK293) with the compound (10 µM, 24 hr). Low permeability may require prodrug derivatization (e.g., methyl ester prodrugs) .
  • Off-target effects : Perform RNA-seq or proteomic profiling to identify unintended pathways affected by the compound .
  • Assay conditions : Validate pH (7.4), serum content (10% FBS), and solvent controls (DMSO <0.1%) to minimize artifactic results .

Safety and Handling Protocols

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Key protocols :

  • Skin absorption mitigation : Use nitrile gloves (≥8 mil thickness) and lab coats. Decontaminate spills immediately with 10% sodium bicarbonate .
  • Airborne exposure control : Conduct reactions in fume hoods with <0.1 ppm airborne concentration (monitored via OSHA-compliant sampling) .
  • Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolysis or photodegradation .

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